molecular formula C7H6BrClN2O B13117572 2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone

2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone

Cat. No.: B13117572
M. Wt: 249.49 g/mol
InChI Key: XCBJOTWKVRCEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone typically involves the bromination of 1-(2-chloro-5-methylpyrimidin-4-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents. The reactions are typically carried out in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: The major products are substituted ethanones, where the bromine atom is replaced by the nucleophile.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials, which have applications in electronics, coatings, and other industries.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or viral replication. The molecular targets and pathways involved vary depending on the specific compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-dimethylamino-phenyl)ethanone
  • 2-Bromo-4’-nitroacetophenone
  • 2-Bromo-1-(4-(methylthio)phenyl)ethanone

Uniqueness

2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which allows for diverse chemical modifications. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. Additionally, the methyl group on the pyrimidine ring can influence the compound’s reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C7H6BrClN2O/c1-4-3-10-7(9)11-6(4)5(12)2-8/h3H,2H2,1H3

InChI Key

XCBJOTWKVRCEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)CBr)Cl

Origin of Product

United States

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